molecular formula C25H25N5O3S B12030220 N-(2-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12030220
M. Wt: 475.6 g/mol
InChI Key: IFIAPJPBGVBJKZ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyridinyl group, and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C25H25N5O3S

Molecular Weight

475.6 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H25N5O3S/c1-3-32-20-13-11-19(12-14-20)30-24(18-8-7-15-26-16-18)28-29-25(30)34-17-23(31)27-21-9-5-6-10-22(21)33-4-2/h5-16H,3-4,17H2,1-2H3,(H,27,31)

InChI Key

IFIAPJPBGVBJKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3OCC)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the triazole intermediate.

    Attachment of the Pyridinyl Group: The pyridinyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole intermediate with a thiol compound under mild conditions.

    Acetylation: The final step involves acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the sulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or pyridinyl groups, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Ammonia, thiols, dimethylformamide, and chloroform.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, reduced sulfanyl compounds.

    Substitution: Amino derivatives, thiol-substituted compounds.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes and ultimately causing cell death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its complex structure, which combines multiple functional groups, making it versatile for various chemical reactions and applications. Its triazole ring imparts significant biological activity, distinguishing it from simpler compounds like ethyl acetoacetate and tert-butyl carbamate.

Biological Activity

N-(2-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a triazole ring and a sulfonamide group, suggest promising biological activities, particularly in antifungal and antibacterial domains. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H24N4O3SC_{22}H_{24}N_{4}O_{3}S with a molecular weight of approximately 424.52 g/mol. The presence of the triazole moiety is particularly noteworthy due to its established role in inhibiting ergosterol synthesis in fungi.

Structural Features

FeatureDescription
Molecular Formula C22H24N4O3SC_{22}H_{24}N_{4}O_{3}S
Molecular Weight 424.52 g/mol
Functional Groups Triazole, Sulfonamide, Ethoxyphenyl

Antifungal Properties

Preliminary studies indicate that N-(2-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant antifungal activity against various strains, including:

  • Candida albicans
  • Aspergillus fumigatus

The mechanism of action is primarily attributed to the inhibition of ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity. This property aligns with other triazole derivatives known for their antifungal efficacy.

Antibacterial Activity

While the primary focus has been on antifungal properties, there are indications that this compound may also possess antibacterial activity. The presence of the pyridine moiety could enhance its interaction with bacterial cell walls or metabolic pathways.

Cytotoxicity Studies

Research has shown varying degrees of cytotoxicity associated with triazole compounds. For instance, studies have reported that certain derivatives exhibit low cytotoxicity while maintaining high antiviral efficacy against viruses such as HSV and others.

Study 1: Antifungal Efficacy

In a comparative study involving various triazole compounds, N-(2-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrated an IC50 value significantly lower than standard antifungal agents against Candida albicans.

A detailed investigation into the compound's mechanism revealed that it binds to the enzyme lanosterol demethylase, crucial for ergosterol synthesis. This interaction disrupts fungal cell membrane formation leading to cell death.

Study 3: Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds indicated that modifications to the ethoxy and pyridine groups could enhance biological activity while potentially reducing toxicity. This finding suggests avenues for further optimization in drug design.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Compound ATriazole + PhenylAntifungal
Compound BTriazole + PyridineAntiviral
Compound CTriazole + SulfonamideAntibacterial

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